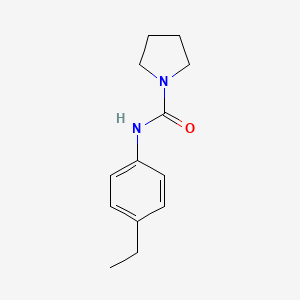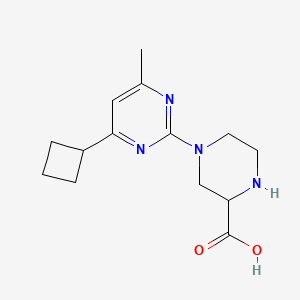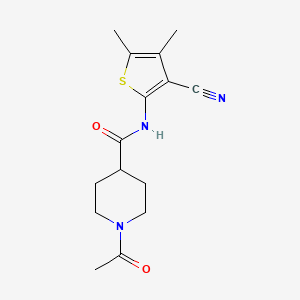![molecular formula C18H20ClFN2O B5323612 3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)
3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "CFM-2" and is known for its potential therapeutic applications.
作用機序
The mechanism of action of CFM-2 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. CFM-2 has been found to bind to the serotonin transporter protein, which is responsible for the reuptake of serotonin in the brain. By binding to this protein, CFM-2 is believed to increase the levels of serotonin in the brain, which can help to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
CFM-2 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can help to regulate mood and reduce anxiety. CFM-2 has also been found to have anti-inflammatory and anti-cancer properties, which may be due to its ability to modulate the activity of certain enzymes and proteins in the body.
実験室実験の利点と制限
One of the main advantages of CFM-2 for lab experiments is its potential therapeutic applications. CFM-2 has been found to have a number of different properties that make it a promising candidate for the treatment of a variety of different diseases. However, one of the limitations of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to predict how it will behave in different experimental settings.
将来の方向性
There are a number of different future directions for research on CFM-2. One area of research that is currently being explored is the potential use of CFM-2 in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another area of research is the development of new synthesis methods for CFM-2 that are more efficient and cost-effective. Additionally, researchers are exploring the potential use of CFM-2 in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of CFM-2 involves a multi-step process that has been developed over the years. The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-fluorobenzylamine to form the intermediate compound 3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol. The intermediate compound is then subjected to further reactions to yield the final product CFM-2.
科学的研究の応用
CFM-2 has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-anxiety, and anti-depressant properties. CFM-2 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
IUPAC Name |
3-chloro-4-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c19-18-11-17(23)5-4-15(18)13-22-8-6-21(7-9-22)12-14-2-1-3-16(20)10-14/h1-5,10-11,23H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTFXXZCNQJZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=C(C=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)

![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)

![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)

![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
![3-sec-butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323633.png)